

Toxicological Profile of Sodium Propylparaben and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylparaben Sodium*

Cat. No.: *B1324495*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium propylparaben and its primary metabolites. The information is curated to support researchers, scientists, and drug development professionals in evaluating the safety and risk assessment of this widely used preservative.

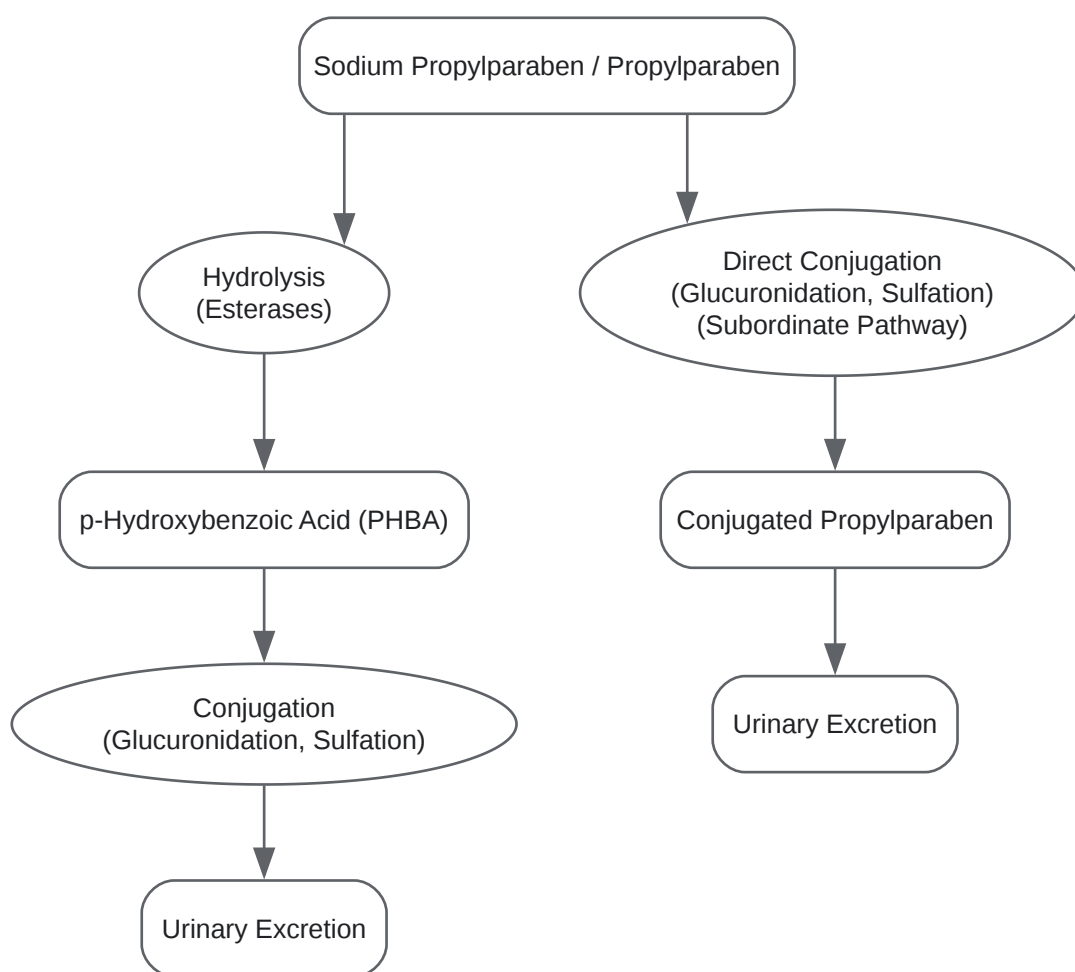
Executive Summary

Sodium propylparaben, the sodium salt of propylparaben, is an antimicrobial preservative used extensively in cosmetics, pharmaceuticals, and food products.^{[1][2]} It is readily absorbed through the gastrointestinal tract and skin and is rapidly metabolized and excreted, primarily in the urine, with no evidence of accumulation in the body.^{[1][3][4][5]} The primary metabolite is p-hydroxybenzoic acid (PHBA), which is then conjugated.^{[5][6]} While generally considered to have low acute toxicity, concerns have been raised regarding its potential for endocrine disruption. This guide summarizes the key toxicological endpoints, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of relevant pathways and workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Sodium propylparaben is rapidly absorbed following oral and dermal administration.[1][5] Upon absorption, it is extensively hydrolyzed by esterases to its primary metabolite, p-hydroxybenzoic acid (PHBA).[5][6] PHBA is then further metabolized through conjugation (glucuronidation and sulfation) before being excreted in the urine.[5][6] A minor metabolic pathway involves the direct conjugation of the parent compound.[7] Studies indicate that metabolism in humans may be less effective than in rats, particularly after dermal exposure, which is a crucial consideration for risk assessment.[8]

Metabolism of Sodium Propylparaben



[Click to download full resolution via product page](#)

Metabolic pathways of propylparaben.

Toxicological Endpoints

Acute Toxicity

Sodium propylparaben exhibits low acute toxicity. The available data for propylparaben and its sodium salt are summarized below.

Compound	Test Species	Route of Administration	LD50	Reference
Sodium Propylparaben	Rat (male/female)	Oral	> 5000 mg/kg bw	[9]
Propylparaben	Mouse	Oral	3700 mg/kg	[10]
Propylparaben	Mouse	Intravenous	180 mg/kg	[10]
Propylparaben	Mouse	Intraperitoneal	490 mg/kg	[10]

Subchronic and Chronic Toxicity

Subchronic and chronic studies in rodents have demonstrated a low order of toxicity for propylparaben.

Compound	Test Species	Study Duration	Route	NOAEL	Reference
Propylparaben	Rat	90-day	Oral	1000 mg/kg bw/day	[6][11]
Propylparaben	Rat	Chronic	Oral	5500 mg/kg	[4][12]
Sodium p-hydroxybenzoate	Rat (male/female)	90-day	Oral	250 mg/kg bw/day	[9][13]

Genotoxicity and Carcinogenicity

Propylparaben has been extensively tested for genotoxicity in a variety of in vitro and in vivo assays and has consistently been found to be non-genotoxic and non-mutagenic.[4][5][14] The

structure of parabens is not indicative of carcinogenic potential, and experimental studies have not shown evidence of carcinogenicity.[5][14]

Reproductive and Developmental Toxicity

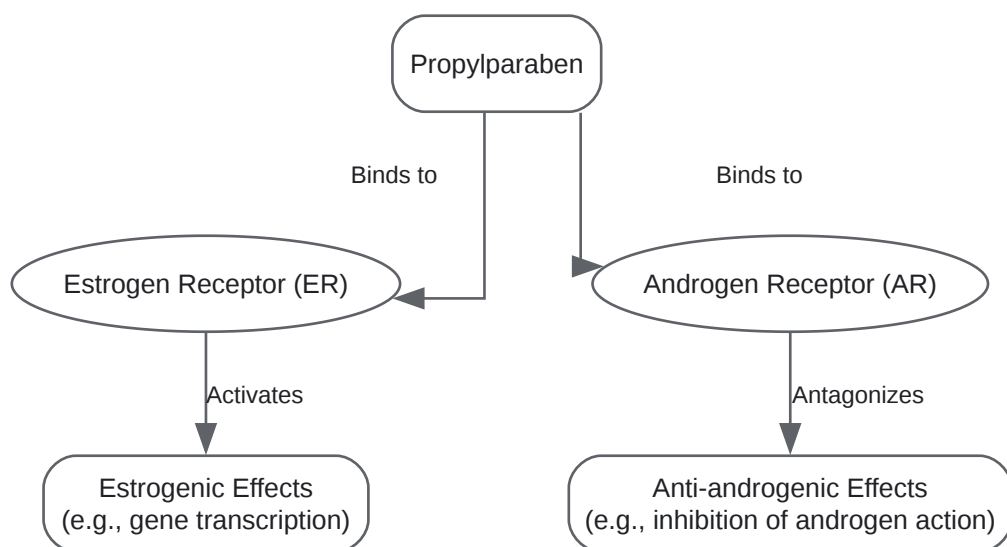
The reproductive and developmental toxicity of propylparaben is a subject of ongoing scientific discussion. Some studies in juvenile male rats have reported adverse effects on sperm production and testosterone levels, though these findings have not been consistently replicated in other studies.[8][15] A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) in rats showed no adverse effects on male and female reproductive parameters or on the offspring at doses up to 1000-1500 mg/kg bw/day.[1] Similarly, a comprehensive study in juvenile rats found no adverse effects on reproductive development or function at doses up to 1000 mg/kg/day.[8]

Compound	Test Species	Study Type	NOAEL	Reference
Propylparaben	Rat	OECD TG 422	981-1125 mg/kg bw/day	[6]
Propylparaben	Juvenile Rat	Reproductive Development	1000 mg/kg/day	[8]

Endocrine Disruption

Propylparaben has been shown to possess weak estrogenic activity and can act as an androgen receptor antagonist.[13][15][16] The estrogenic activity of parabens generally increases with the length of the alkyl chain.[14] In vitro studies have demonstrated that propylparaben can bind to estrogen receptors and transactivate estrogen-responsive genes.[14][16] In vivo assays, such as the Hershberger bioassay, have confirmed its anti-androgenic properties in rats.[12] Despite these findings, the European Commission's Scientific Committee on Consumer Safety (SCCS) has concluded that the current evidence is insufficient to classify propylparaben as an endocrine disruptor for human health risk assessment.[11]

Potential Endocrine Disrupting Mechanisms



[Click to download full resolution via product page](#)

Endocrine disruption by propylparaben.

Immunotoxicity

Limited data is available on the immunotoxicity of sodium propylparaben. One study noted no signs of immunotoxicity.^[17]

Dermal and Ocular Irritation

Propylparaben is considered to be mildly irritating to the skin.^{[4][5]} The primary metabolite, p-hydroxybenzoic acid, is classified as a skin and eye irritant.^{[18][19]}

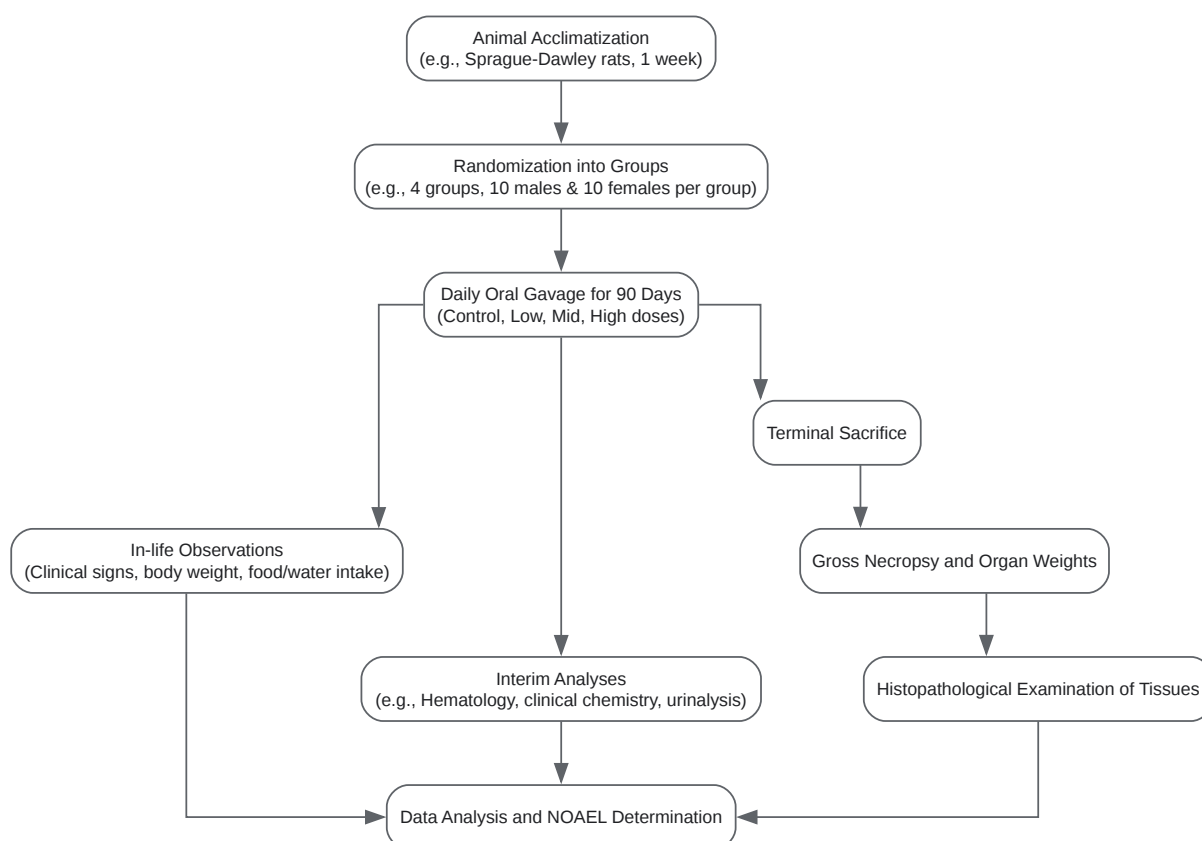
Toxicity of Metabolites

The primary metabolite of propylparaben is p-hydroxybenzoic acid (PHBA). PHBA is considered to be a skin and eye irritant.^{[18][19]} A 90-day subchronic oral toxicity study on sodium p-hydroxybenzoate in rats established a NOAEL of 250 mg/kg bw/day, with slight hepatic and kidney toxicities observed at 500 mg/kg bw/day.^{[9][13]}

Experimental Protocols

90-Day Repeated Dose Oral Toxicity Study (based on OECD TG 408)

This study design is used to evaluate the subchronic toxicity of a substance.



[Click to download full resolution via product page](#)

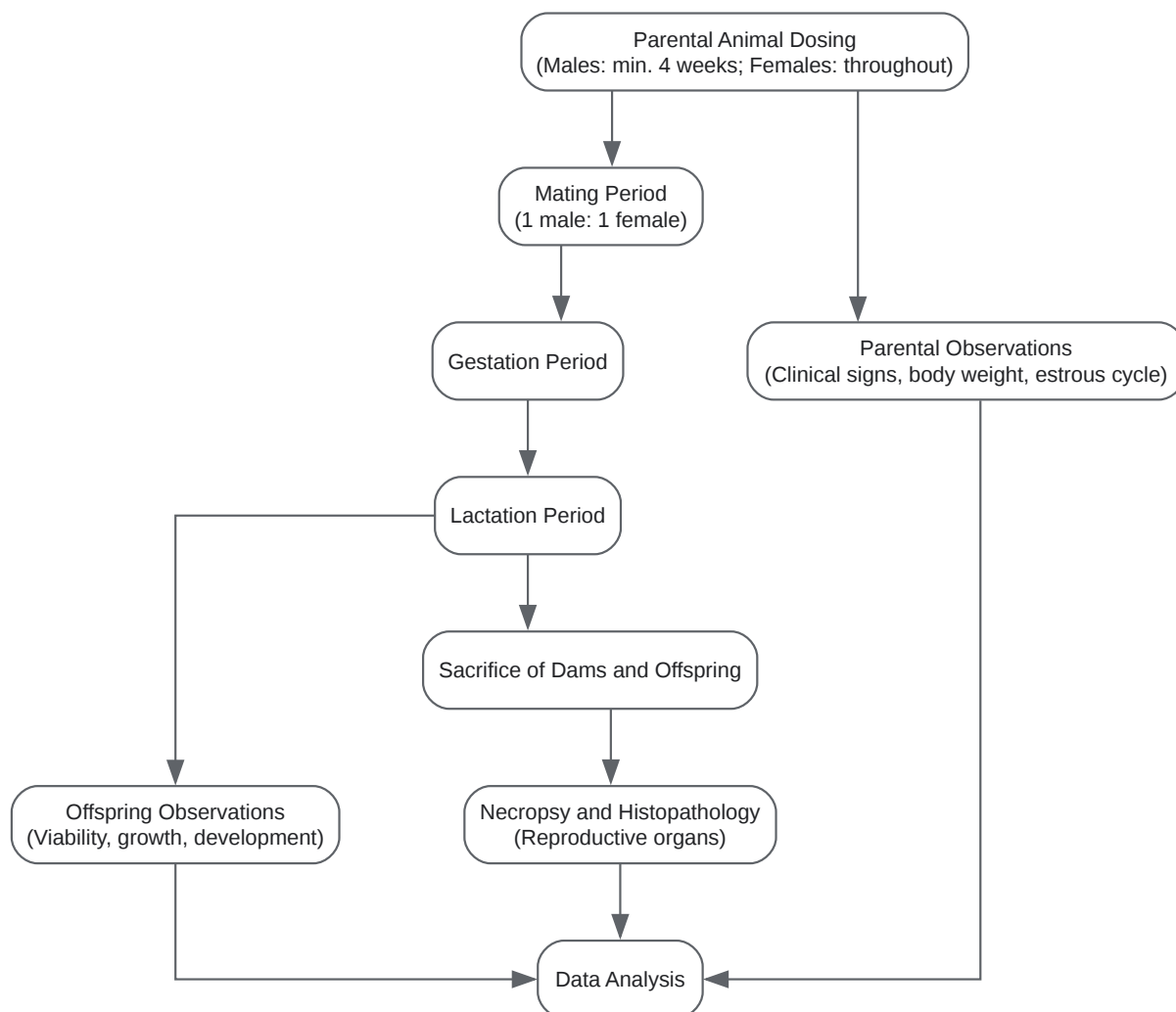
OECD TG 408 workflow.

- Test System: Typically, Sprague-Dawley rats are used, with an equal number of males and females per group (at least 10 of each).[20]

- **Dose Groups:** A control group and at least three dose levels are used. For sodium p-hydroxybenzoate, doses of 0, 125, 250, and 500 mg/kg bw/day were administered.[9]
- **Administration:** The test substance is administered daily by oral gavage for 90 consecutive days.[9][20]
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[20]
- **Clinical Pathology:** Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.[20]
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Tissues are preserved for histopathological examination.[20]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD TG 422)

This screening study provides information on general toxicity as well as potential effects on male and female reproductive performance.



[Click to download full resolution via product page](#)

OECD TG 422 workflow.

- Test System: Wistar rats are commonly used.[6]
- Dosing: The test substance is administered daily to males for a minimum of four weeks (including a 2-week pre-mating period) and to females throughout the study (approximately 63 days).[3]

- Mating: Animals are paired for mating.[3]
- Endpoints: Observations include effects on gonadal function, estrous cycles, mating behavior, conception, gestation, parturition, and lactation. Offspring are examined for viability, growth, and development.[3] At termination, reproductive organs are examined histopathologically.[3]

In Vitro Androgen Receptor Binding Assay

This assay is used to determine if a substance can bind to the androgen receptor.

- Principle: The assay measures the ability of a test chemical to compete with a radiolabeled or fluorescently labeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor. [21]
- Methodology: Cytosol containing the androgen receptor (e.g., from rat prostate) is incubated with the labeled androgen and varying concentrations of the test substance.[21] The amount of bound labeled androgen is then quantified, typically by liquid scintillation counting or fluorescence polarization.[21][22] A decrease in the signal indicates that the test substance is competing for binding to the receptor.

Conclusion

Sodium propylparaben has a well-characterized ADME profile and exhibits low acute toxicity. The primary toxicological concerns are related to its potential for endocrine disruption, specifically weak estrogenic and anti-androgenic activities. However, comprehensive reproductive and developmental toxicity studies in rats have not shown adverse effects at doses significantly higher than typical human exposure levels. Its primary metabolite, p-hydroxybenzoic acid, is a known skin and eye irritant. The information and methodologies presented in this guide are intended to provide a robust foundation for informed risk assessment and to guide future research in the context of drug development and safety evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rivm.nl [rivm.nl]
- 2. Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents | OECD [oecd.org]
- 3. oecd.org [oecd.org]
- 4. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. Safety assessment of propylparaben in juvenile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subchronic Oral Toxicity of Sodium p-Hydroxybenzoate in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. daikinchemicals.com [daikinchemicals.com]
- 15. Safety assessment of esters of p-hydroxybenzoic acid (parabens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gerpac.eu [gerpac.eu]
- 17. Determination of methylparaben, propylparaben, triamcinolone acetonide and its degradation product in a topical cream by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. scribd.com [scribd.com]
- 20. oecd.org [oecd.org]
- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]

- To cite this document: BenchChem. [Toxicological Profile of Sodium Propylparaben and Its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1324495#toxicological-profile-of-propylparaben-sodium-and-its-metabolites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com